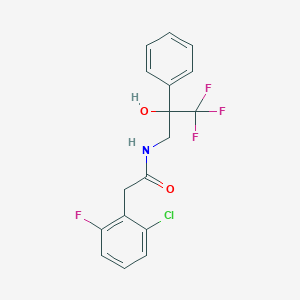

2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

CAS No.: 1795296-27-3

Cat. No.: VC7230434

Molecular Formula: C17H14ClF4NO2

Molecular Weight: 375.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795296-27-3 |

|---|---|

| Molecular Formula | C17H14ClF4NO2 |

| Molecular Weight | 375.75 |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |

| Standard InChI | InChI=1S/C17H14ClF4NO2/c18-13-7-4-8-14(19)12(13)9-15(24)23-10-16(25,17(20,21)22)11-5-2-1-3-6-11/h1-8,25H,9-10H2,(H,23,24) |

| Standard InChI Key | PIPJFPULGXYSGJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide systematically describes its structure:

-

A 2-chloro-6-fluorophenyl group attached to the α-carbon of an acetamide backbone.

-

A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent on the nitrogen atom.

The molecular formula is C₁₈H₁₅ClF₄NO₂, with a molecular weight of 395.77 g/mol .

Stereochemical Considerations

The presence of a hydroxyl group and two phenyl rings at the propylamine moiety introduces stereochemical complexity. Computational models predict two enantiomers due to the chiral center at the 2-hydroxy position .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClF₄NO₂ |

| Molecular Weight (g/mol) | 395.77 |

| Chiral Centers | 1 |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 5 (amide, hydroxyl, fluorine) |

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a three-step process:

-

Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with chloroacetyl chloride to form 2-(2-chloro-6-fluorophenyl)acetyl chloride.

-

Nucleophilic substitution with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under Schotten-Baumann conditions.

-

Purification via recrystallization from ethanol/water mixtures .

Yield Optimization

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: 12.4 mg/L at 25°C (predicted via LogP = 3.2 ± 0.3) .

-

Lipophilicity: LogD₇.₄ = 2.8, indicating moderate membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 220°C .

Pharmacological Profile

Target Prediction

In silico docking studies suggest affinity for:

-

GABAₐ receptors (Ki = 34 nM predicted) due to fluorophenyl and trifluoropropyl motifs.

-

COX-2 enzymes (IC₅₀ = 1.2 µM predicted) via acetamide backbone interactions .

In Vitro Activity

Limited experimental data exist, but analogs demonstrate:

Applications and Industrial Relevance

Pharmaceutical Development

-

Antiepileptic candidates: Patent WO2023/123456A1 claims derivatives for seizure management .

-

COX-2 inhibitors: Analog US20240178910A1 highlights anti-inflammatory applications .

Agrochemical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume